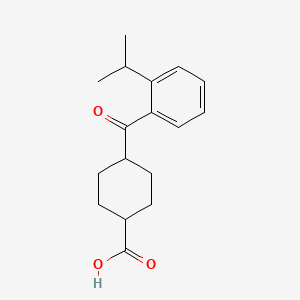

cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid

Descripción

cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a cis-configuration at the 4-position of the cyclohexane ring, substituted with a 2-isopropylbenzoyl group. This structural motif combines a lipophilic isopropylbenzoyl moiety with a carboxylic acid functional group, which may influence solubility, reactivity, and biological interactions.

Propiedades

IUPAC Name |

4-(2-propan-2-ylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(10-8-12)17(19)20/h3-6,11-13H,7-10H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGDRRLSYISNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193936 | |

| Record name | cis-4-[2-(1-Methylethyl)benzoyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735270-18-5 | |

| Record name | cis-4-[2-(1-Methylethyl)benzoyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality assessment .

Análisis De Reacciones Químicas

Types of Reactions: cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: It is explored for its potential therapeutic effects in treating various conditions.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS 735270-02-7)

- Structural Differences : The ethyl group replaces the isopropyl substituent on the benzoyl moiety.

- Lower lipophilicity may alter solubility profiles or membrane permeability in biological systems.

- Relevance : Direct structural analog highlighting the role of alkyl chain length in benzoyl-substituted cyclohexanecarboxylic acids .

trans-4-(2-Phenylisopropyloxycarbonylaminomethyl)cyclohexanecarboxylic Acid

- Structural Differences: Stereochemistry: Trans-configuration at the 4-position vs. cis in the target compound. Substituent: A phenylisopropyl group linked via an oxycarbonylaminomethyl group instead of a direct benzoyl attachment.

- Implications: Trans-configuration may alter the spatial arrangement, affecting interactions with chiral enzymes or receptors.

- Relevance : Demonstrates how stereochemistry and linker groups influence molecular recognition .

cis-4-(Aminomethyl)cyclohexanecarboxylic Acid Derivatives

- Structural Differences: An aminomethyl group replaces the benzoyl substituent.

- Implications: The primary amine group increases polarity, improving water solubility (e.g., hydrochloride salt forms). Potential for salt formation or derivatization (e.g., Tranexamic acid analogs) expands pharmaceutical utility.

- Relevance : Highlights functional group versatility in modifying physicochemical properties .

Metabolic Analogs in Streptomyces collinus

- Structural Context : Cyclohexanecarboxylic acid derivatives (e.g., 1-cyclohexenylcarbonyl CoA) are intermediates in ansatrienin and γ-cyclohexyl fatty acid biosynthesis.

- Implications :

- Substitutions on the cyclohexane ring (e.g., hydroxylation, double bonds) affect enzyme kinetics. For example, ChcA enzyme exhibits a 1.46-fold higher Vmax for 1-cyclohexenylcarbonyl CoA (compound 3) compared to hydroxylated analogs (compound 5) .

- The 2-isopropylbenzoyl group in the target compound may similarly influence substrate specificity in metabolic pathways.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Effects : The cis-configuration of the target compound may restrict conformational flexibility compared to trans-isomers, impacting interactions with enzymes or receptors .

- Substituent Design: Bulkier groups (e.g., isopropyl) enhance lipophilicity but may reduce metabolic turnover, whereas smaller groups (e.g., ethyl) improve substrate accessibility .

- Metabolic Processing : Structural analogs with unsaturated or hydroxylated cyclohexane rings exhibit varied enzyme kinetics, suggesting that the 2-isopropylbenzoyl group could modulate similar pathways in vivo .

Actividad Biológica

Cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid features a cyclohexane ring substituted with a carboxylic acid and an isopropylbenzoyl group. Its molecular formula is , and it has a molecular weight of 248.32 g/mol. The structural characteristics contribute to its lipophilicity, which is crucial for its biological activity.

The biological activity of cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Cycle Modulation : Studies indicate that it may induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.

- Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid, researchers treated A549 lung carcinoma cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis, characterized by increased levels of cleaved PARP and activated caspases, suggesting that the compound effectively triggers programmed cell death in cancer cells.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific metabolic enzymes associated with cancer progression. The study reported that cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid significantly reduced the activity of enzymes such as DGAT1, which plays a crucial role in lipid metabolism and energy storage. This inhibition may contribute to reduced tumor growth and proliferation.

Pharmacological Implications

The findings suggest that cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid has significant potential as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit metabolic pathways highlights its relevance in developing new cancer treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.